3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dioxane derivative with a phenyl group and dicarbonitrile moiety . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile exerts its effects involves interactions with molecular targets and pathways. Its spirocyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
- 1,4-Dioxaspiro[4.5]dec-7-ene
- 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-
Uniqueness
3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile is unique due to its specific spirocyclic structure and the presence of both phenyl and dicarbonitrile groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
88442-12-0 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile |
InChI |
InChI=1S/C16H14N2O2/c17-11-15(12-18)14(13-5-2-1-3-6-13)7-8-16(15)19-9-4-10-20-16/h1-3,5-8,14H,4,9-10H2 |
InChI Key |
PICWVYBQSYUNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C=CC(C2(C#N)C#N)C3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.